molecular formula C9H13F3O2 B1475146 2-Cyclopentyl-4,4,4-trifluorobutanoic acid CAS No. 1566889-29-9

2-Cyclopentyl-4,4,4-trifluorobutanoic acid

Cat. No.: B1475146
CAS No.: 1566889-29-9
M. Wt: 210.19 g/mol
InChI Key: DUWOPGRCRQDHSI-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4,4,4-trifluorobutanoic acid is an organic compound with the molecular formula C9H13F3O2 It is characterized by the presence of a cyclopentyl group attached to a butanoic acid backbone, with three fluorine atoms attached to the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid typically involves the alkylation of a suitable precursor with a trifluoromethylating agent. One common method involves the use of a nickel (II) complex with a glycine Schiff base, which is alkylated with trifluoromethyl iodide (CF3-CH2-I) under basic conditions . The resultant alkylated complex is then disassembled to reclaim the chiral auxiliary and obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of recyclable catalysts and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.

Scientific Research Applications

2-Cyclopentyl-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The cyclopentyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutyric acid: Similar in structure but lacks the cyclopentyl group.

    2-Amino-4,4,4-trifluorobutanoic acid: Contains an amino group instead of a cyclopentyl group.

    4,4,4-Trifluoro-2-butanone: A ketone derivative with similar fluorination.

Uniqueness

2-Cyclopentyl-4,4,4-trifluorobutanoic acid is unique due to the presence of both a cyclopentyl group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclopentyl-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)5-7(8(13)14)6-3-1-2-4-6/h6-7H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWOPGRCRQDHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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